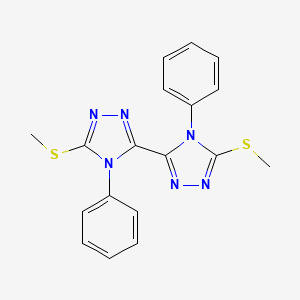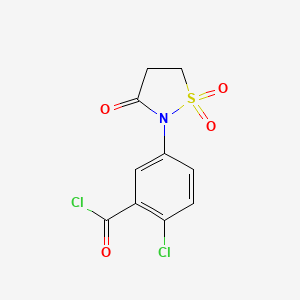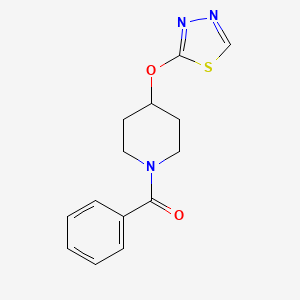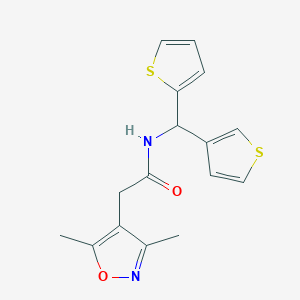
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Quinoline Derivatives
Quinoline derivatives, including compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide, have been synthesized and characterized for their antimicrobial potency. Studies like those conducted by Desai, Rajpara, and Joshi (2012) focused on novel quinoline-based derivatives demonstrating broad-spectrum antimicrobial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus, making them promising lead molecules in antimicrobial research (Desai, Rajpara, & Joshi, 2012).
Quinolinone Derivatives as Antioxidants in Lubricating Greases
Research by Hussein, Ismail, and El-Adly (2016) explored the efficiency of quinolinone derivatives, similar to the compound , as antioxidants in lubricating greases. They found that these compounds effectively decreased total acid numbers and oxygen pressure drop in lubricating greases, suggesting their potential as effective additives in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Anticancer Activity of Isoquinoline Derivatives
Liu et al. (2009) synthesized isoquinoline derivatives that showed significant antiproliferative activities against cancer cell lines, including human prostate cancer and human epidermoid carcinoma cancer cells. These findings indicate the potential of isoquinoline derivatives in developing new anticancer drugs (Liu et al., 2009).
Antidepressant Activity of Tetrahydroisoquinoline
Griffith et al. (1984) researched the synthesis of tetrahydroisoquinoline derivatives, identifying their potential as atypical antidepressants. These compounds, due to their structural similarity to mianserin, showed promising results in combating depression (Griffith, Gentile, Robichaud, & Frankenheim, 1984).
Novel Quinazolinone Derivatives for Antitumor and Antifungal Activities
El-bayouki et al. (2011) synthesized novel quinazolinone derivatives with biologically active moieties, showing potential in antitumor and antifungal activities. These compounds, through their varied biological activities, hold promise in developing new therapeutic agents (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-3-6-17-12-19(29)25-22(23-17)28-18(11-14(2)26-28)24-20(30)21(31)27-10-9-15-7-4-5-8-16(15)13-27/h4-5,7-8,11-12H,3,6,9-10,13H2,1-2H3,(H,24,30)(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLTYSMYNQYZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)


![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)
![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)
![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)



